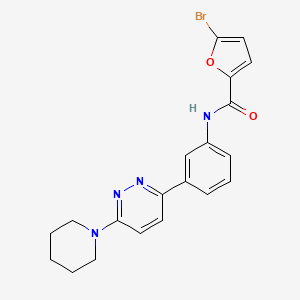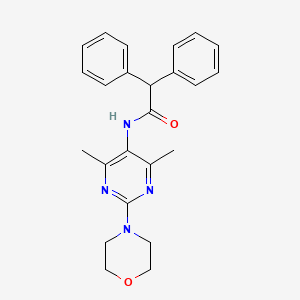![molecular formula C17H19N5OS B2534988 (4-(ベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)(1-エチル-1H-ピラゾール-5-イル)メタノン CAS No. 1172471-75-8](/img/structure/B2534988.png)
(4-(ベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)(1-エチル-1H-ピラゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole ring, a piperazine moiety, and a pyrazole ring, making it a versatile molecule for chemical synthesis and research.
科学的研究の応用
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of action
and anti-tubercular activities. These compounds might interact with various enzymes or receptors in the microbial cells, disrupting their normal functions.
Mode of action
Benzothiazole derivatives have been suggested to have membrane perturbing as well as intracellular modes of action .
生化学分析
Biochemical Properties
The biochemical properties of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins to inhibit their function
Cellular Effects
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone has been shown to have effects on various types of cells and cellular processes . For example, it has demonstrated antitumor activities against certain cell lines, suggesting that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine attachment: The benzo[d]thiazole intermediate is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar solvent.
Pyrazole synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and an α,β-unsaturated carbonyl compound.
Final coupling: The pyrazole and benzo[d]thiazole-piperazine intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Uniqueness
Compared to similar compounds, (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-22-14(7-8-18-22)16(23)20-9-11-21(12-10-20)17-19-13-5-3-4-6-15(13)24-17/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRUPWRALDYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine](/img/structure/B2534916.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2534918.png)
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2534922.png)





